molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Cat. No. B1610965
CAS RN: 3693-08-1
M. Wt: 163.17 g/mol
InChI Key: PBQINQSJWPGZAX-UHFFFAOYSA-N
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Description

“3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one” is a chemical compound that belongs to the class of oxazepines1. Oxazepines and their bioisosteres are known to be potent antipsychotic and anticancer agents, as well as heat shock protein 90 inhibitors1.



Synthesis Analysis

A new method for the synthesis of 2, 3-dihydrobenzo[e][1,4]oxazepin-5(1H)-ones from anthranilic acid and allyl halides or allyl methanesulphonate, by halolactonization, has been described1. Anthranilic acid was reacted with halides or allyl methanesulphonate under basic conditions, followed by the addition of iodine or NBS at 25 ºC to provide the desired 2,3-dihydrobenzo[e][1,4]oxazepin-5(1H)-ones1.



Molecular Structure Analysis

The molecular structure analysis of “3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one” is not explicitly mentioned in the search results. However, similar compounds such as oxazepines have been studied1.



Chemical Reactions Analysis

The chemical reactions involving “3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one” are not explicitly mentioned in the search results. However, the synthesis process involves reactions with anthranilic acid and allyl halides or allyl methanesulphonate1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one” are not explicitly mentioned in the search results.


Scientific Research Applications

1. Heteroaryl-substituted Benzobis [1,2-d:4,5-d′]oxazoles

  • Application Summary: This compound is used to design electrochemically stable, multi-colored dopants for use in OLEDs .
  • Methods of Application: 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
  • Results: The fluorescence quantum yields for the BBOs ranged between 33–98%, while all relaxation lifetimes occurred in <5 ns . Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence .

2. (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols

  • Application Summary: This compound is synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation .
  • Methods of Application: The reaction mechanism was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums .
  • Results: The current method provides a direct and simple strategy in the efficient preparation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols from readily available aryloxymethylthiiranes .

3. 1,3-Oxazepin-4,7-dione and 1,2,3-Triazole Derivatives

  • Application Summary: These compounds are synthesized and studied for their antioxidant properties .
  • Methods of Application: A series of new heterocyclic compounds containing 1,3-oxazepine ring system was synthesized by a cycloaddition reaction of Schiff bases with maleic and phthalic anhydrides . Additionally, two new compounds containing 1,2,3-triazole ring system and the bioactive benzene sulfonic acid moiety were designed and synthesized via 1,3-dipolar cycloaddition reaction of 4-azidobenzene sulfonic acid with propiolic acid and acetylacetone .
  • Results: The antioxidant activity study showed that all the target compounds have a promising antioxidant activity against DPPH .

4. Dibenzo[b,f][1,4]oxazepin-11-amines and Quinazolinimines

  • Application Summary: These compounds are synthesized under metal-free conditions .
  • Methods of Application: An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines has been developed . The synthesis started from commercially available 2-fluorobenzonitriles, 2-aminophenols and 2-aminoethanol .
  • Results: Good to excellent yields of the corresponding heterocycles can be achieved .

5. N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

  • Application Summary: These compounds are synthesized using a biomass-involved strategy .
  • Methods of Application: The synthesis involves the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol .
  • Results: Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, have been efficiently synthesized in good to excellent yields .

6. (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols

  • Application Summary: These compounds are synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation .
  • Methods of Application: The reaction mechanism was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums .
  • Results: The current method provides a direct and simple strategy in the efficient preparation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols from readily available aryloxymethylthiiranes .

Safety And Hazards

The safety and hazards associated with “3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one” are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and application of “3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one” are not explicitly mentioned in the search results. However, given its potential as an antipsychotic and anticancer agent, further research into its properties and applications could be beneficial1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

CAS RN

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
YX Li, HW Lin - Journal of Northwest A & F University-Natural …, 2013 - cabdirect.org
Objective: The purpose of the study was to synthesize novel compounds with herbicidal and fungicidal activities. Method: Fifteen novel 5-(4, 6-dimethoxypyrimidin-2-yl)-1-substituted-3, 5…
Number of citations: 0 www.cabdirect.org

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